rutherfordium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rutherfordium is a synthetic chemical element with the symbol Rf and atomic number 104. It is named after the physicist Ernest Rutherford. As a synthetic element, it is not found in nature and can only be made in a particle accelerator. This compound is radioactive, and the most stable known isotope, 267 Rf, has a half-life of about 48 minutes .

準備方法

Rutherfordium is produced by the fusion of lighter nuclei in particle accelerators. One common method involves bombarding californium-249 with carbon-12 ions, resulting in the formation of this compound-257 and this compound-258 . Another method includes the nuclear fusion of plutonium-242 with neon ions . These processes require highly controlled environments and sophisticated equipment due to the element’s instability and radioactivity.

化学反応の分析

Rutherfordium is expected to form various compounds, including halides such as this compound tetrafluoride (RfF₄), this compound tetrachloride (RfCl₄), this compound tetrabromide (RfBr₄), and this compound tetraiodide (RfI₄) . It is also predicted to form oxides and hydrides, similar to other group 4 elements like hafnium and zirconium . due to its scarcity and short half-life, detailed studies on its chemical reactions are limited.

科学的研究の応用

Rutherfordium is primarily used for scientific research purposes. Its study is crucial for understanding the properties of superheavy elements and the stability of heavy nuclei . Researchers use this compound to explore the boundaries of the periodic table and to test theoretical models of atomic structure . Despite its limited practical applications due to its radioactivity and short-lived existence, this compound plays a significant role in advancing atomic theory and nuclear physics .

作用機序

The mechanism by which rutherfordium exerts its effects is not well-documented due to its highly unstable nature and short half-life. As a synthetic element, it does not have biological significance or practical applications in medicine or industry. Its primary interactions are studied in controlled laboratory settings, focusing on its behavior in chemical reactions and its properties as a superheavy element .

類似化合物との比較

Rutherfordium is chemically similar to other group 4 elements, particularly hafnium and zirconium . It shares similar oxidation states and is expected to form comparable compounds, such as halides and oxides . unlike hafnium and zirconium, this compound is a synthetic element with no natural occurrence and a much shorter half-life . This makes it unique in its study and application, primarily limited to scientific research.

Similar Compounds::- Hafnium (Hf)

- Zirconium (Zr)

This compound’s uniqueness lies in its position as a superheavy element, contributing to the understanding of the periodic table’s limits and the stability of heavy nuclei .

特性

分子式 |

Rf39 |

|---|---|

分子量 |

10417.7 g/mol |

IUPAC名 |

rutherfordium |

InChI |

InChI=1S/39Rf |

InChIキー |

HMGALKMTDLUGQG-UHFFFAOYSA-N |

正規SMILES |

[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf].[Rf] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Nitrophenyl)-3h-thieno[3,2-d]pyrimidin-4-one](/img/structure/B13386915.png)

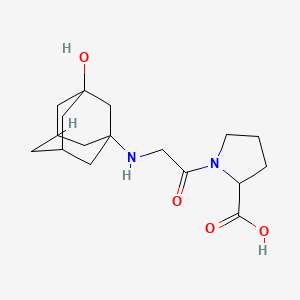

![1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13386932.png)

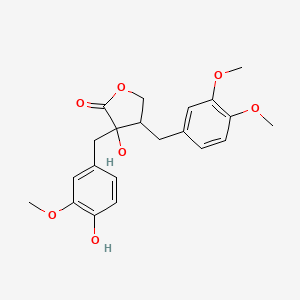

![2,10-Bis-(3-methyl-but-2-enyl)-6a,11a-dihydro-6H-benzo[4,5]furo[3,2-c]chromene-3,8-diol](/img/structure/B13386935.png)

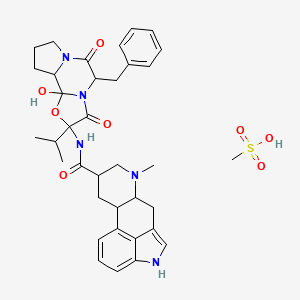

![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]but-2-enamide](/img/structure/B13386940.png)

![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13386952.png)

![7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;2-hydroxypropanoic acid](/img/structure/B13386971.png)

![1-Cyclopropyl-1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]decan-1-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]nonan-5-ol;5-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]undecan-5-ol;1-phenyl-2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pentan-1-ol](/img/structure/B13386973.png)

![N-[1-hydrazinyl-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B13386985.png)